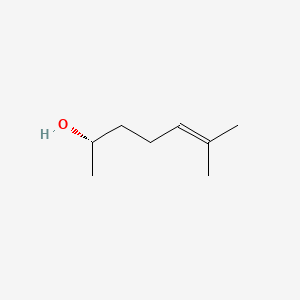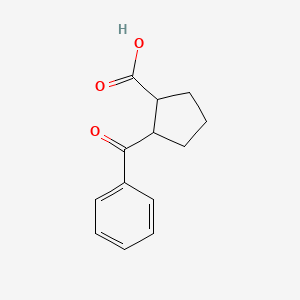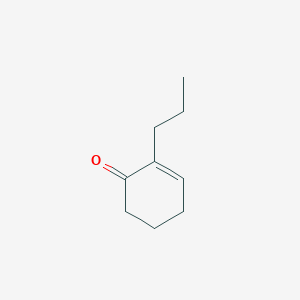
2-Propylcyclohex-2-en-1-one
概要
説明
2-Propylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O. It is a versatile compound that has garnered attention in various fields of science and industry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Propylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of 2-propylcyclohexanone using palladium catalysts under oxidative conditions . Another method includes the use of allyl-palladium catalysis for α,β-dehydrogenation of ketones via their zinc enolates .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene derivatives. This process typically employs hydrogen peroxide and vanadium catalysts to achieve high yields .
化学反応の分析
Types of Reactions
2-Propylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to 2-propylcyclohexanol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the α-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like organocopper compounds and Grignard reagents are commonly employed.
Major Products Formed
Oxidation: 2-Propylcyclohexane carboxylic acid.
Reduction: 2-Propylcyclohexanol.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
科学的研究の応用
2-Propylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 2-Propylcyclohex-2-en-1-one involves its interaction with various molecular targets. It can undergo nucleophilic addition reactions due to the presence of the enone functional group. This allows it to participate in Michael addition reactions, forming bonds with nucleophiles at the β-position .
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-one: A structurally similar compound with a six-membered carbon ring and a ketone group.
2-Propylcyclohexanone: Differing by the saturation of the ring, making it less reactive in certain types of reactions.
Uniqueness
2-Propylcyclohex-2-en-1-one is unique due to its combination of a propyl group and an enone structure, which enhances its reactivity in nucleophilic addition reactions compared to its saturated counterparts .
特性
IUPAC Name |
2-propylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXQBSYBAIJUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
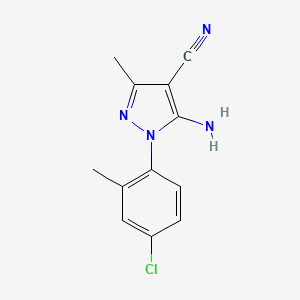
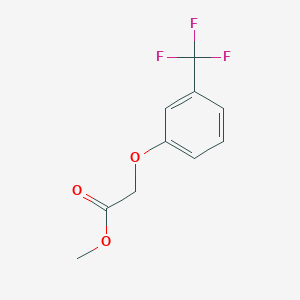

![6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE](/img/structure/B3146051.png)

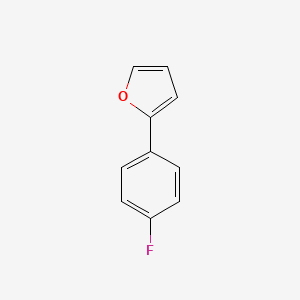

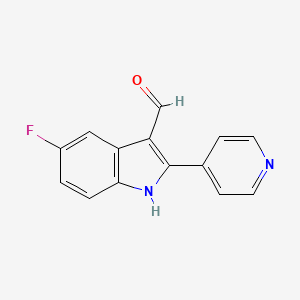
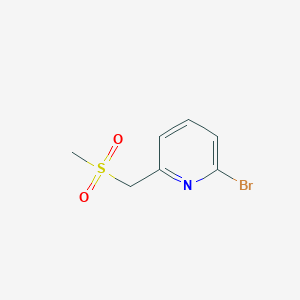
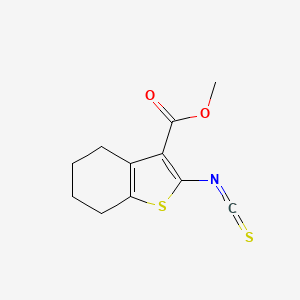
![3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3146093.png)
